molecular formula C27H29N3O8S B2692951 ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate CAS No. 896681-96-2

ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate

Cat. No.: B2692951
CAS No.: 896681-96-2
M. Wt: 555.6
InChI Key: XLWMGOWTLNETOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-acetate ester and a pentyl chain terminating in a benzodioxolylmethyl carbamoyl group. The structure integrates multiple pharmacophores:

  • Sulfanyl-acetate ester: A thioether-linked acetate group that may enhance solubility and metabolic stability .
  • Benzodioxolylmethyl carbamoyl-pentyl chain: A lipophilic side chain with a benzodioxole moiety, which is common in CNS-targeting drugs due to its ability to modulate blood-brain barrier permeability .

This compound’s complexity suggests applications in medicinal chemistry, particularly for targets requiring multi-domain interactions (e.g., enzyme inhibitors or receptor modulators).

Properties

IUPAC Name

ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O8S/c1-2-34-25(32)14-39-27-29-19-12-23-22(37-16-38-23)11-18(19)26(33)30(27)9-5-3-4-6-24(31)28-13-17-7-8-20-21(10-17)36-15-35-20/h7-8,10-12H,2-6,9,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMGOWTLNETOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzodioxole moiety, followed by the introduction of the carbamoyl and quinazolinone groups. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the methylenation of catechols using disubstituted halomethanes.

    Introduction of Carbamoyl Group: This step involves the reaction of the benzodioxole derivative with an appropriate carbamoylating agent.

    Synthesis of Quinazolinone Core: The quinazolinone structure is synthesized through a series of cyclization reactions, often involving the use of amines and carbonyl compounds.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the resulting structure with ethyl acetate.

Chemical Reactions Analysis

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / CAS Core Structure Substituents Key Differences Potential Impact
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one -S-CH2-COOEt; pentyl-(benzodioxolylmethyl carbamoyl) Reference compound High lipophilicity (logP ~4.2 estimated)
Ethyl 2-{[7-(3-{[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate (688060-20-0) Same core -S-CH2-COOEt; propyl -(benzodioxolylmethyl carbamoyl) Shorter alkyl chain (C3 vs. C5) Reduced lipophilicity (logP ~3.8); potentially lower membrane permeability
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole; dimethylamino-phenyl Spirocyclic vs. bicyclic core Altered conformational flexibility; possible differences in target selectivity
Ethyl 2-[(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl]-3-oxobutanoate Azo-linked phenyl -N=N-; isoxazole-sulfonamide Azo group instead of thioether Higher photostability but potential mutagenicity concerns

Key Findings :

Alkyl Chain Length :

  • The pentyl chain in the target compound vs. the propyl chain in CAS 688060-20-0 introduces greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility . Computational studies using Tanimoto coefficients (e.g., Tc >0.85) suggest high similarity, but the alkyl length difference could affect binding to hydrophobic pockets .

Graph-based similarity metrics (e.g., subgraph matching) indicate moderate structural overlap (Tc ~0.65) .

Functional Group Trade-offs :

  • The sulfanyl-acetate ester in the target compound offers metabolic stability compared to azo-linked analogs (e.g., ), which may undergo reductive cleavage in vivo. However, thioethers can oxidize to sulfoxides, requiring stability assessments .

Biological Activity

Ethyl 2-{[7-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes functional groups such as benzodioxole, carbamoyl, and quinazolinone derivatives. The molecular formula is C25H24N4O6SC_{25}H_{24}N_{4}O_{6}S with a molecular weight of approximately 508.55 g/mol. The compound's complexity rating suggests significant structural diversity, which may contribute to its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC25H24N4O6S
Molecular Weight508.55 g/mol
PurityTypically 95%
Structural ComplexityHigh

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. This compound may share these properties due to its structural similarities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives containing the benzodioxole moiety possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: In vitro Evaluation

A recent in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells and A549 lung cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HeLa20.0

Mechanistic Studies

Mechanistic studies suggest that the compound may exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. Specifically, it may inhibit the PI3K/Akt pathway and promote the activation of caspases involved in programmed cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.